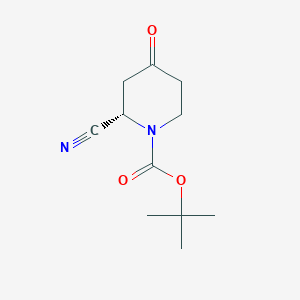

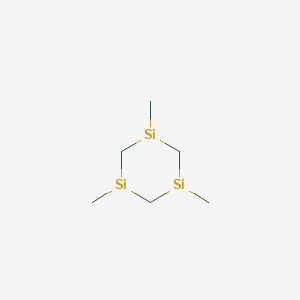

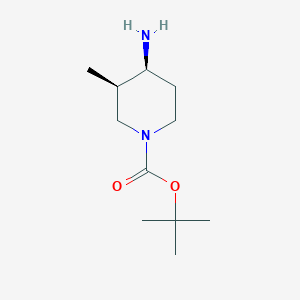

![molecular formula C16H20N2O4 B3111089 5-氧代-5-[(1S,5S)-8-氧代-1,5,6,8-四氢-2H-1,5-甲烷并吡啶并[1,2-a][1,5]二氮杂卓-3(4H)-基]戊酸 CAS No. 1820570-14-6](/img/structure/B3111089.png)

5-氧代-5-[(1S,5S)-8-氧代-1,5,6,8-四氢-2H-1,5-甲烷并吡啶并[1,2-a][1,5]二氮杂卓-3(4H)-基]戊酸

描述

5-Oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid is a nonclassic eicosanoid metabolite of arachidonic acid and the most potent naturally occurring member of the 5-HETE family of cell signaling agents . It is a potent proinflammatory 5-lipoxygenase product .

Synthesis Analysis

The synthesis of this compound involves a four-step pathway that includes the release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes, oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5 (S)-hydroperoxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HpETE), reduction of this 5 (S)-HpETE by ubiquitous cellular peroxidases to form 5 (S)-hydroxy-6 E,8 Z,11 Z,14 Z -eicosatetraenoic acid (5 (S)-HETE), and the oxidation of 5 (S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP + )-dependent dehydrogenase enzyme viz., 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis, as described above. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .科学研究应用

酶激活的不可逆抑制

该化合物或其类似物已被研究其不可逆抑制大脑中酶的能力,例如 γ-氨基丁酸-α-酮戊二酸氨基转移酶。这种抑制可能会导致大脑 GABA 水平升高,这对神经功能和疾病具有重要意义 (Lippert、Metcalf 和 Resvick,1982)。

神经药理学潜力

对该化合物衍生物的研究在神经药理学领域显示出有希望的结果,特别是在影响动物模型中的学习和记忆方面。某些衍生物已被确定为合成具有显着神经药理活性的新化合物的潜在支架 (Tsypysheva 等,2019)。

哮喘的潜在疗法

一些研究探索了该化合物的代谢物,如 5-氧代-ETE,以及它们通过特定受体介导炎症反应的作用。这项研究为开发可以阻断这些受体的合成拮抗剂铺平了道路,为哮喘和其他嗜酸性粒细胞疾病提供了新的治疗方法 (Powell 和 Rokach,2020)。

钙通道的调节

该化合物及其类似物与钙通道的调节有关,特别是 T 型钙通道,在疼痛通路中起着至关重要的作用。这种调节有望开发可用于疼痛管理的镇痛药,包括慢性疼痛和神经性疼痛 (Lee 等,2009)。

抗过敏活性

对结构相似的化合物的研究显示出抗过敏活性,这对于开发治疗过敏反应和其他免疫相关疾病的新疗法可能具有重要意义 (Connor 等,1984)。

作用机制

未来方向

The compound may be an important proinflammatory mediator in asthma and other eosinophilic diseases. It may also be involved in cancer, as it promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway. OXE receptor antagonists, which are currently under development, may be useful therapeutic agents in asthma and other eosinophilic disorders and possibly also in cancer .

属性

IUPAC Name |

5-oxo-5-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c19-14(4-2-6-16(21)22)17-8-11-7-12(10-17)13-3-1-5-15(20)18(13)9-11/h1,3,5,11-12H,2,4,6-10H2,(H,21,22)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASWLHVGCNLLJG-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

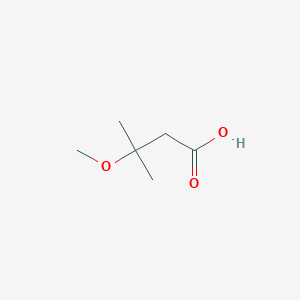

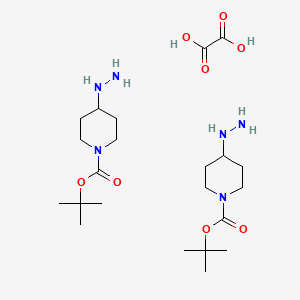

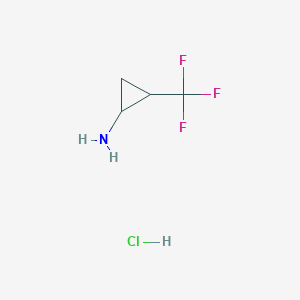

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)

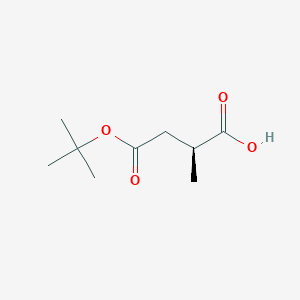

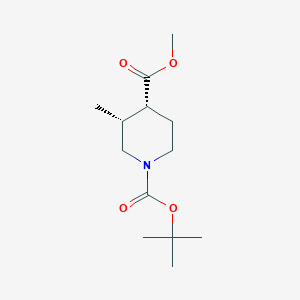

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)

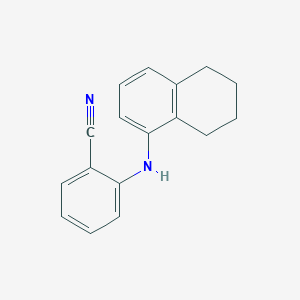

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)